(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17895200
InChI: InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES:
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol

CAS No.:

Cat. No.: VC17895200

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol -

Specification

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name (3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol
Standard InChI InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1
Standard InChI Key UGMJDIFTAZDZRD-HTQZYQBOSA-N
Isomeric SMILES CN(C)CCN[C@@H]1COC[C@H]1O
Canonical SMILES CN(C)CCNC1COCC1O

Introduction

Chemical Identity and Structural Characteristics

(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol is a chiral compound with a molecular weight of 174.24 g/mol and the IUPAC name (3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol . Its stereochemistry is critical to its function, as the spatial arrangement of substituents on the oxolane ring influences intermolecular interactions. The compound’s structure comprises:

  • A five-membered oxolane ring with hydroxyl (-OH) and dimethylaminoethylamine (-N(CH₃)₂-CH₂-CH₂-NH-) substituents.

  • Defined stereocenters at positions 3 (S configuration) and 4 (R configuration), which are preserved in its synthetic preparation.

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC₈H₁₈N₂O₂
Molecular Weight174.24 g/mol
IUPAC Name(3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol
InChIKeyUGMJDIFTAZDZRD-HTQZYQBOSA-N
SMILESCN(C)CCN[C@@H]1COC[C@H]1O

The compound’s 3D conformation reveals a bent geometry due to intramolecular hydrogen bonding between the hydroxyl group and the amine moiety, stabilizing its structure in solution .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol typically begins with tetrahydrofuran derivatives. A common approach involves:

  • Epoxide Ring Opening: Starting with a stereospecific epoxide (e.g., (3S,4R)-epoxyoxolane), nucleophilic attack by 2-(dimethylamino)ethylamine introduces the amine side chain while preserving stereochemistry.

  • Hydroxylation: Subsequent oxidation or hydrolysis steps yield the hydroxyl group at position 3.

Alternative methods employ chiral pool synthesis or enzymatic resolution to achieve enantiomeric purity, though these are less cost-effective for large-scale production.

Reactivity Profile

The compound participates in reactions typical of secondary amines and alcohols:

  • Alkylation/Acylation: The amine group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form quaternary ammonium salts or amides.

  • Oxidation: The hydroxyl group can be oxidized to a ketone, though this is often undesirable due to loss of stereochemical integrity.

  • Complexation: The dimethylamino group acts as a ligand for metal ions, enabling applications in catalysis or chelation therapy.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesBiological Activity
(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-olC₈H₁₈N₂O₂Dimethylaminoethyl side chainNeuromodulatory potential
(3S,4R)-4-(ethylamino)oxolan-3-olC₆H₁₃NO₂Shorter ethylamine side chainReduced receptor affinity
(3R,4R)-4-(dimethylamino)oxolan-3-ol C₆H₁₃NO₂Cis stereochemistry at 3,4 positionsAltered enzyme inhibition

The dimethylaminoethyl substituent in the target compound enhances solubility and receptor engagement compared to simpler analogs. Conversely, stereoisomers like (3R,4R)-4-(dimethylamino)oxolan-3-ol exhibit distinct binding modes due to altered spatial orientation .

Applications and Future Directions

Current Applications

  • Medicinal Chemistry: Serves as a scaffold for designing acetylcholinesterase inhibitors in Alzheimer’s disease research.

  • Catalysis: Metal complexes of the compound act as ligands in asymmetric synthesis.

Research Priorities

  • In Vivo Pharmacokinetics: Address gaps in bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize target engagement.

  • Therapeutic Development: Explore applications in neurodegenerative diseases and antibiotic adjuvants.

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